(4S)-3-(2-Bromopropionyl)-4-isopropyloxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-3-(2-Bromopropionyl)-4-isopropyloxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a bromopropionyl group and an isopropyl group attached to the oxazolidinone ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-3-(2-Bromopropionyl)-4-isopropyloxazolidin-2-one typically involves the reaction of 2-bromopropionyl chloride with an appropriate oxazolidinone derivative. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved. The reaction conditions often include the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(4S)-3-(2-Bromopropionyl)-4-isopropyloxazolidin-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropionyl group can be substituted by other nucleophiles, such as amines or thiols.
Reduction Reactions: The carbonyl group in the oxazolidinone ring can be reduced to form alcohol derivatives.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Formation of substituted oxazolidinones with various functional groups.
Reduction Reactions: Formation of alcohol derivatives of the oxazolidinone ring.
Oxidation Reactions: Formation of ketones or carboxylic acids from the isopropyl group.
Scientific Research Applications
(4S)-3-(2-Bromopropionyl)-4-isopropyloxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4S)-3-(2-Bromopropionyl)-4-isopropyloxazolidin-2-one involves its interaction with specific molecular targets. The bromopropionyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. The oxazolidinone ring can also interact with biological molecules, affecting their function. The compound’s effects are mediated through pathways involving covalent modification of target proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromopropionyl-D,L-asparagine
- 2-Bromopropionyl-D,L-glycylglycine
- 2-Bromopropionyl-D,L-phenylalanine
- 2-Bromopropionyl-D,L-norvaline
- 2-Bromopropionyl-D,L-alanine
Uniqueness
(4S)-3-(2-Bromopropionyl)-4-isopropyloxazolidin-2-one is unique due to its specific stereochemistry and the presence of both a bromopropionyl group and an isopropyl group. This combination of functional groups and stereochemistry imparts distinct reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
186355-83-9 |
---|---|
Molecular Formula |
C9H14BrNO3 |
Molecular Weight |
264.12 g/mol |
IUPAC Name |
(4S)-3-(2-bromopropanoyl)-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H14BrNO3/c1-5(2)7-4-14-9(13)11(7)8(12)6(3)10/h5-7H,4H2,1-3H3/t6?,7-/m1/s1 |
InChI Key |
MNJZLTZJKSZFJF-COBSHVIPSA-N |
Isomeric SMILES |
CC(C)[C@H]1COC(=O)N1C(=O)C(C)Br |
Canonical SMILES |
CC(C)C1COC(=O)N1C(=O)C(C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.